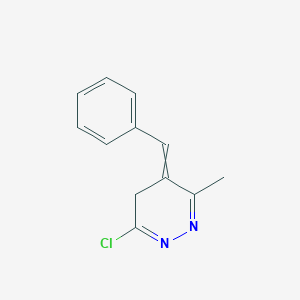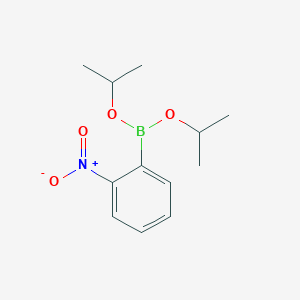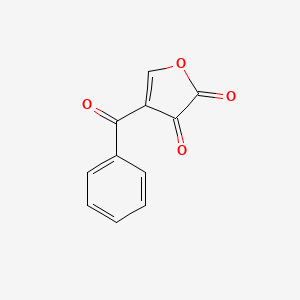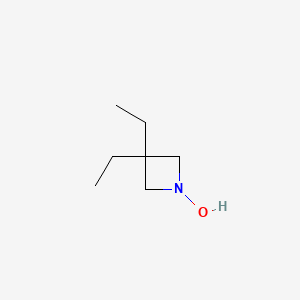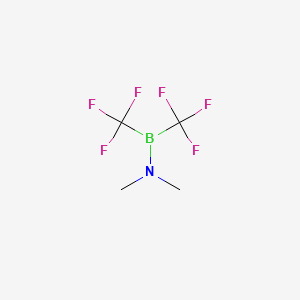
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid is an organic compound characterized by its conjugated diene structure and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid involves the reaction of 4-methoxyacetophenone with a suitable diene precursor under basic conditions. For instance, the reaction of 3,3-bis(methylsulfanyl)methylenemalononitrile with 4-methoxyacetophenone in the presence of sodium hydroxide in dimethyl sulfoxide (DMSO) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system allows for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
3-Methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid is unique due to its specific substitution pattern and conjugated diene structure, which confer distinct chemical and physical properties compared to similar compounds .
Propiedades
Número CAS |
112330-94-6 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-methoxy-5-(4-methoxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C13H14O4/c1-16-11-6-3-10(4-7-11)5-8-12(17-2)9-13(14)15/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
UXUKTUYGJGCDQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


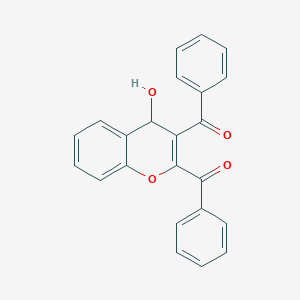
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
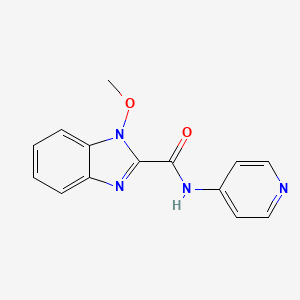



![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
